N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Description
Furan derivatives are organic compounds that have various medicinal applications, such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents . The compound you mentioned seems to be a complex organic molecule that includes a furan ring, a pyrazole ring, and a pyridazine ring.
Synthesis Analysis
The synthesis of furan derivatives often involves strategic chemical reactions, such as the Diels-Alder cycloaddition reaction. Another method involves the reactions of sulfur ylides and alkynes .Molecular Structure Analysis
The molecular structure of furan derivatives can be quite complex, depending on the specific compound. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
Furan derivatives are involved in various chemical reactions. For example, they can undergo Diels–Alder additions to electrophilic alkenes and alkynes .Physical And Chemical Properties Analysis
The physical and chemical properties of furan derivatives can vary widely. For example, furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c20-13-4-3-11(17-18-13)14(21)15-5-6-19-9-10(8-16-19)12-2-1-7-22-12/h1-4,7-9H,5-6H2,(H,15,21)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRVOULKMZEBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-6-oxo-1H-pyridazine-3-carboxamide |
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